![molecular formula C23H25N3O7 B13140089 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine CAS No. 830321-63-6](/img/structure/B13140089.png)
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, a hydroxyethyl group, and a trioxo-oxa-triazadodecan backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may include the use of fluorenylmethoxycarbonyl (Fmoc) protection for the amino groups and subsequent coupling reactions to form the desired peptide chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of coupling and deprotection, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The trioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the trioxo groups would produce hydroxyl derivatives .
Applications De Recherche Scientifique
(S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound can be utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group can enhance the compound’s binding affinity to these targets, while the hydroxyethyl and trioxo groups can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: This compound shares the fluorenyl group and has similar protective groups but differs in its overall structure and functional groups.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid: Another related compound with a fluorenyl group, but with different substituents and functional groups.
Uniqueness
(S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical reactions and interactions, making it a versatile compound for research and industrial purposes .
Propriétés
Numéro CAS |
830321-63-6 |
|---|---|
Formule moléculaire |
C23H25N3O7 |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
2-[[(2S,3R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H25N3O7/c1-13(27)21(22(31)24-11-20(29)30)26-19(28)10-25-23(32)33-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21,27H,10-12H2,1H3,(H,24,31)(H,25,32)(H,26,28)(H,29,30)/t13-,21+/m1/s1 |
Clé InChI |
JQLLJQOABCECQW-ASSNKEHSSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
SMILES canonique |
CC(C(C(=O)NCC(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


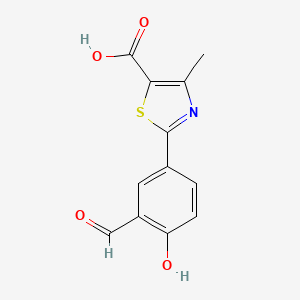
![2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140013.png)
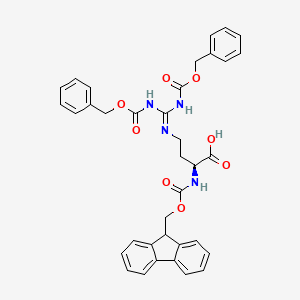
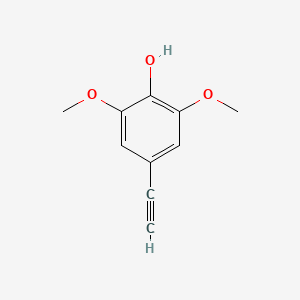
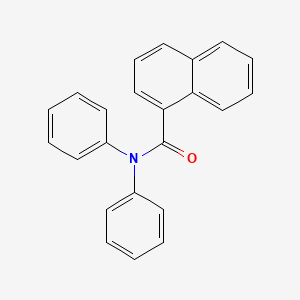
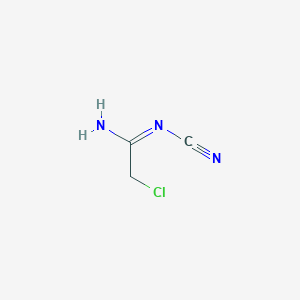
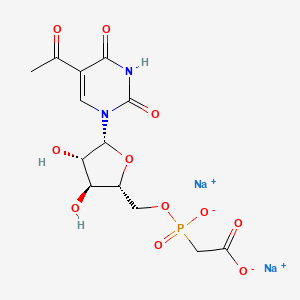
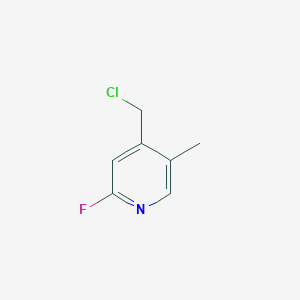


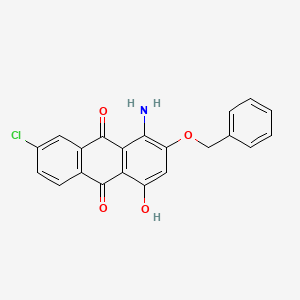
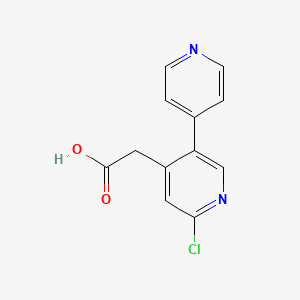
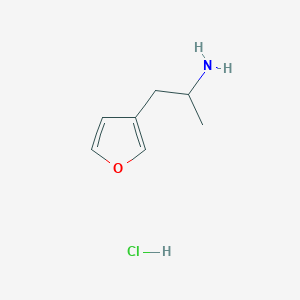
![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
